N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide
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Overview
Description
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 2,4-dichlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Alkylation and Acylation: The thiol group is alkylated with 2,4-dichlorobenzyl chloride, followed by acylation with 2,2-dimethylpropanoyl chloride to yield the final product.
Chemical Reactions Analysis
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase, which is involved in various physiological processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound induces the generation of ROS, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can be compared with other similar compounds:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring but lacks the 2,4-dichlorophenyl group, resulting in different biological activities.
N-(2,5-Dichlorophenyl)-2-(5-{(4-methoxybenzyl)sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide: This compound has a similar structure but with different substituents, leading to variations in its antimicrobial and anticancer properties.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have a different core structure but share the thiadiazole ring, exhibiting antibacterial and antifungal activities.
Properties
Molecular Formula |
C14H15Cl2N3OS2 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H15Cl2N3OS2/c1-14(2,3)11(20)17-12-18-19-13(22-12)21-7-8-4-5-9(15)6-10(8)16/h4-6H,7H2,1-3H3,(H,17,18,20) |
InChI Key |
FIGDPVVDJQSDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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